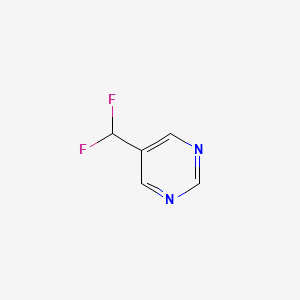

5-(Difluoromethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHDFZKKOOQUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304479 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310684-94-6 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310684-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Difluoromethyl Pyrimidine Core Structures and Functionalized Derivatives

Regioselective Difluoromethylation Strategies for Pyrimidine (B1678525) Annulation

The direct introduction of a difluoromethyl group onto a pre-existing pyrimidine ring offers an atom-economical and efficient route to the target compounds. Various strategies have been developed to achieve this transformation with high regioselectivity.

Direct C-H Difluoromethylation Approaches

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. In the context of 5-(difluoromethyl)pyrimidine synthesis, this approach avoids the need for pre-functionalized substrates. dicp.ac.cn

Recent advancements have demonstrated the use of photocatalysis for the direct C-H difluoromethylation of heterocycles. acs.orgnih.gov For instance, using sodium difluoromethanesulfinate (CF₂HSO₂Na) as the difluoromethyl radical source in the presence of an organic photocatalyst and visible light, various heterocycles can be difluoromethylated under mild conditions with oxygen as a green oxidant. nih.gov While this method has been successfully applied to a range of N-heteroaromatics, its application to pyrimidine itself can sometimes result in mixtures of regioisomers or trace amounts of the desired product, highlighting the need for careful optimization of reaction conditions. dicp.ac.cnnih.gov For example, the difluoromethylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine yielded a mixture of C2 and C6 difluoromethylated products. nih.gov

Another approach involves the use of [bis(difluoroacetoxy)iodo]benzene as a difluoromethyl radical precursor under photolytic conditions, which circumvents the need for a photocatalyst. researchgate.net This method has shown promise for the difluoromethylation of various heteroarenes under mild, reagent- and catalyst-free conditions. researchgate.net

Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis provides a versatile platform for the formation of C-CF₂H bonds. rsc.org Copper and iron-catalyzed reactions have been particularly prominent in this area.

Copper-mediated oxidative C-H difluoromethylation has been shown to be effective for azoles, where the reaction proceeds at the most acidic C-H bond. rsc.org For instance, the reaction of thiazolo[5,4-c]pyridine (B153566) under these conditions leads to exclusive difluoromethylation on the azole ring. dicp.ac.cn This regioselectivity is complementary to radical C-H difluoromethylation methods, which tend to functionalize the more electron-deficient positions of the six-membered ring. dicp.ac.cnrsc.org While broadly applicable, the direct application to simple pyrimidines can be challenging. dicp.ac.cn

Iron-catalyzed difluoromethylation of arylzinc reagents using difluoromethyl 2-pyridyl sulfone has also been developed. cas.cn This method utilizes an inexpensive and bench-stable fluoroalkyl sulfone reagent and provides access to a variety of difluoromethylated arenes. cas.cn The proposed mechanism involves the formation of a difluoromethyl radical, which then participates in the catalytic cycle. cas.cn

Palladium-catalyzed cross-coupling reactions represent another important strategy. For example, a two-step, one-pot C-H borylation followed by difluoromethylation has been developed for the site-selective functionalization of (hetero)arenes. rsc.org This method offers a high degree of control over the position of difluoromethylation. rsc.org

Table 1: Comparison of Metal-Catalyzed Difluoromethylation Methods

| Catalyst System | Reagent | Substrate | Key Features |

| CuCN / Oxidant | TMSCF₂H | Heteroarenes | Oxidative C-H difluoromethylation at acidic positions. dicp.ac.cn |

| Fe(acac)₃ / TMEDA | 2-PySO₂CF₂H | Arylzincs | Utilizes a stable sulfone reagent and inexpensive iron catalyst. cas.cn |

| Pd(OAc)₂ / Ligand | [(SIPr)Ag(CF₂H)] | Arylboronic esters | Site-selective via a borylation-difluoromethylation sequence. rsc.org |

Radical Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful and widely used method for introducing the CF₂H group. researchgate.net A key reagent in this field is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS or Baran's reagent), which generates a nucleophilic difluoromethyl radical upon activation with an oxidant like tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net This method is known for its operational simplicity, scalability, and compatibility with a wide range of functional groups. nih.gov

The reaction is typically performed in a biphasic solvent system, such as CH₂Cl₂/H₂O, and often shows high regioselectivity for electron-deficient positions in heterocycles. nih.gov For pyrimidines, this method has been successfully employed to introduce the difluoromethyl group. nih.gov The nucleophilic character of the •CF₂H radical, in contrast to the electrophilic •CF₃ radical, is a key determinant of its reactivity and regioselectivity. researchgate.net

To overcome challenges with selectivity in some substrates, alternative radical precursors have been explored. For example, a radical chlorodifluoromethylation protocol using sodium chlorodifluoromethanesulfinate has been developed. cas.cn The resulting •CF₂Cl radical is electrophilic and can be subsequently converted to the desired CF₂H group. cas.cn This strategy offers a way to modulate the electronic properties of the radical species to achieve better control over the reaction outcome. cas.cn

Table 2: Radical Difluoromethylation of Heterocycles

| Reagent | Radical Species | Character | Typical Substrates |

| Zn(SO₂CF₂H)₂ | •CF₂H | Nucleophilic | Pyridines, pyrimidines, quinoxalines. nih.gov |

| CF₂HSO₂Na | •CF₂H | Nucleophilic | Nitrogen-containing heterocycles. nih.gov |

| Sodium chlorodifluoromethanesulfinate | •CF₂Cl | Electrophilic | (Hetero)arenes, electron-rich alkenes. cas.cn |

Multicomponent Reaction Pathways for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

One-Pot Condensation Approaches

One-pot condensation reactions are a cornerstone of MCRs for the synthesis of heterocyclic systems. While the direct synthesis of this compound via a one-pot condensation is not extensively documented, related syntheses of 5-(trifluoromethyl)pyrimidine (B70122) derivatives provide a valuable blueprint. researchgate.netx-mol.com These reactions often involve the condensation of a trifluoromethylated building block with an amine source and a third component to construct the pyrimidine ring. x-mol.com For example, a one-pot, three-component reaction of an aldehyde, 5-aminotetrazole, and a trifluoromethylated β-ketoester can yield trifluoromethylated tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. tandfonline.com Adapting these strategies by using difluoromethylated synthons is a promising avenue for the efficient construction of the this compound core.

A notable example in a related system is the one-pot synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, which demonstrates the feasibility of constructing difluoromethylated heterocycles from acyclic precursors in high yield.

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have gained prominence as environmentally benign solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and excellent solvating ability for a wide range of compounds. umk.plsci-hub.se They have been successfully employed to mediate the synthesis of various pyrimidine derivatives, often leading to improved yields, shorter reaction times, and simplified work-up procedures. tandfonline.comsci-hub.se

For instance, the one-pot, three-component synthesis of 5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives has been efficiently carried out in an ionic liquid. tandfonline.com This method offers advantages such as operational simplicity and the potential for solvent recyclability. tandfonline.com The use of Brønsted acidic ionic liquids has also been shown to effectively catalyze the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives under solvent-free conditions. acs.org The application of these ionic liquid-based methodologies to the synthesis of this compound derivatives holds significant potential for developing greener and more efficient synthetic routes. The enhanced solubility of reactants and the potential catalytic activity of the ionic liquid can facilitate the reaction, even with challenging substrates. nih.gov

Table 3: Ionic Liquid-Mediated Synthesis of Pyrimidine Derivatives

| Ionic Liquid Type | Reaction | Key Advantages |

| Imidazolium-based | Three-component synthesis of tetrazolo[1,5-a]pyrimidines. tandfonline.com | Good yields, operational simplicity, recyclable solvent. tandfonline.com |

| Brønsted acidic | Three-component synthesis of dihydropyrido[2,3-d]pyrimidines. acs.org | High efficiency, solvent-free conditions, recyclable catalyst. acs.org |

Strategic Derivatization of the this compound Nucleus

The functionalization of the this compound core is a key step in the development of novel compounds with tailored properties. The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the pyrimidine ring, dictating the strategies for its derivatization.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a variety of functional groups onto the pyrimidine ring. The presence of the electron-withdrawing difluoromethyl group at the 5-position enhances the electrophilicity of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack.

For instance, 4,6-dichloro-5-(difluoromethyl)pyrimidine (B1404762) serves as a versatile intermediate for nucleophilic substitution reactions. The chlorine atoms at the 4 and 6 positions are readily displaced by various nucleophiles. Studies have shown that reactions with ammonia (B1221849) in ethanol (B145695) at 80°C can yield 4-amino-6-chloro-5-(difluoromethyl)pyrimidine in good yields. Similarly, methoxylation with sodium methoxide (B1231860) in methanol (B129727) and thiolation with thioglycolic acid in the presence of a base proceed efficiently to afford the corresponding substituted pyrimidines. The difluoromethyl group facilitates these SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.

Table 1: Nucleophilic Substitution Reactions on 4,6-Dichloro-5-(difluoromethyl)pyrimidine

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

| Amination | Ammonia/EtOH, 80°C, 12h | 4-Amino-6-chloro-5-(difluoromethyl)pyrimidine | 78 |

| Methoxylation | NaOMe/MeOH, reflux, 6h | 4-Methoxy-6-chloro-5-(difluoromethyl)pyrimidine | 85 |

| Thiolation | HSCH₂CO₂H/DMF, K₂CO₃, 60°C, 8h | 4-(Carboxymethylthio)-6-chloro derivative | 72 |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling reaction is a widely used method for the arylation and heteroarylation of the this compound core. Halogenated 5-(difluoromethyl)pyrimidines, such as 4,6-dichloro-5-(difluoromethyl)pyrimidine, are effective coupling partners. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base and a suitable solvent system. researchgate.net The efficiency of the coupling can be influenced by the steric and electronic properties of the boronic acid coupling partner. For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully demonstrated. researchgate.netmdpi.comnih.gov

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, also provides a viable route for the functionalization of this compound derivatives. fiu.edufrontiersin.orgacs.org This reaction allows for the introduction of alkenyl groups, further expanding the structural diversity of the resulting compounds.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Pyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃, Dioxane/H₂O, 110°C | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 | mdpi.com |

| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃, Dioxane | 2-(Pyrimidin-5-yl)pyridine | 91 | nih.gov |

Electrophilic Aromatic Substitutions

While the pyrimidine ring is generally electron-deficient, electrophilic aromatic substitution can occur at the 5-position under specific conditions. semanticscholar.org However, the presence of the strongly deactivating difluoromethyl group at this position makes direct electrophilic substitution on the this compound nucleus challenging. Instead, electrophilic substitution is more commonly observed on activated pyrimidine precursors before the introduction of the difluoromethyl group. For instance, chlorination of this compound with chlorine gas can lead to the formation of 4,6-dichloro-5-(difluoromethyl)pyrimidine.

Post-Synthetic Modification and Diversification of this compound Derivatives

Post-synthetic modification strategies offer a powerful approach to further diversify the structures and properties of this compound derivatives, allowing for the late-stage introduction of various functional groups.

Conversion of Fluorinated Groups to other Heteroaryl Moieties

A notable post-synthetic modification involves the conversion of a trifluoromethyl group, a close relative of the difluoromethyl group, at the C5 position of a pyrimidine base into various heteroaryl moieties. rsc.org This transformation is achieved by reacting oligonucleotides containing 5-trifluoromethylpyrimidine bases with nucleophiles like o-phenylenediamines and o-aminothiophenols. rsc.org This reaction leads to the formation of 5-(benzimidazol-2-yl)- and 5-(benzothiazol-2-yl)-pyrimidine-modified bases, respectively. rsc.org This strategy demonstrates the potential for converting fluorinated alkyl groups into more complex aromatic systems, thereby introducing new functionalities and properties, such as fluorescence. rsc.org

A similar strategy could conceptually be applied to this compound derivatives. The difluoromethyl group in 2'-deoxy-5-difluoromethyluridine incorporated into oligonucleotides has been successfully converted to a formyl group, which can then be further transformed into an oxime or hydrazone. researchgate.netresearchgate.net

Selective Transformations at Peripheral Positions

Functional groups introduced at the peripheral positions of the this compound ring through the methods described above can undergo further selective transformations. For example, a carboxylic acid group, which could be introduced via a suitable precursor, can be converted into amides or esters. vulcanchem.com Halogen atoms introduced via electrophilic substitution or present on the starting materials can serve as handles for a wide range of cross-coupling reactions, as discussed in section 2.3.2. smolecule.comacs.org These subsequent modifications are crucial for fine-tuning the biological activity and physicochemical properties of the final compounds.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 5 Difluoromethyl Pyrimidine Systems

Analysis of Nucleophilic and Electrophilic Sites within the 5-(Difluoromethyl)pyrimidine Scaffold

The pyrimidine (B1678525) ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the strong electron-withdrawing nature of the difluoromethyl group at the 5-position. As a result, the 2-, 4-, and 6-positions of the pyrimidine ring are highly electrophilic and susceptible to nucleophilic attack. semanticscholar.org

The difluoromethyl group enhances the electrophilicity of the pyrimidine ring, making positions 4 and 6 particularly prone to nucleophilic aromatic substitution (SNAr). For instance, in 4,6-dichloro-5-(difluoromethyl)pyrimidine (B1404762), the chlorine atoms at these positions are readily displaced by various nucleophiles. However, the steric bulk of the difluoromethyl group can slightly diminish reactivity at the adjacent 5-position.

Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and requires activating groups. semanticscholar.org In the context of this compound, the 5-position is the most likely site for electrophilic attack, should the reaction conditions overcome the deactivating effect of the CF2H group and the ring nitrogens. semanticscholar.org

Interactive Data Table: Nucleophilic Substitution Reactions of 4,6-Dichloro-5-(difluoromethyl)pyrimidine

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

| Amination | Ammonia (B1221849)/EtOH, 80°C, 12h | 4-Amino-6-chloro-5-(difluoromethyl)pyrimidine | 78 |

| Methoxylation | NaOMe/MeOH, reflux, 6h | 4-Methoxy-6-chloro-5-(difluoromethyl)pyrimidine | 85 |

| Thiolation | HSCH₂CO₂H/DMF, K₂CO₃, 60°C, 8h | 4-(Carboxymethylthio)-6-chloro-5-(difluoromethyl)pyrimidine | 72 |

Investigation of Radical Chemistry and its Role in Transformations

The difluoromethyl group can participate in radical-mediated reactions. The C-H bond in the CF2H group can be a source of the difluoromethyl radical (•CF2H) under appropriate conditions. This radical can then engage in various transformations, including additions to unsaturated systems and cyclization reactions. rsc.org

Recent advancements have highlighted the use of radical C-H difluoromethylation to install CF2H groups onto heteroaromatics. rsc.org These methods often employ radical initiators and a source of the difluoromethyl group. For instance, Dolbier and co-workers demonstrated that the CF2H radical can react with 2-isocyano-1,1'-biphenyl to form 6-(difluoromethyl)phenanthridines. rsc.org While specific studies on the radical chemistry of this compound are limited, the principles of radical difluoromethylation of other heterocycles suggest potential pathways for its functionalization. rsc.orgsmolecule.com

Mechanistic Pathways of Functional Group Interconversions on the Pyrimidine Ring

Functional group interconversion (FGI) is a key strategy in the synthesis of complex molecules, involving the conversion of one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.uk For derivatives of this compound, FGI is crucial for introducing diverse functionalities.

A primary example is the nucleophilic substitution of halogens at the 2, 4, and 6-positions. As detailed in section 3.1, chloro-substituted 5-(difluoromethyl)pyrimidines undergo SNAr reactions with a variety of nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to form new carbon-carbon bonds at these positions, further expanding the molecular diversity. smolecule.comsmolecule.com For instance, 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine (B1471438) can be used as a substrate in palladium-catalyzed α-arylation reactions. smolecule.com

The difluoromethyl group itself can be introduced through various methods, including radical and electrophilic difluoromethylation approaches. smolecule.com Functional group interconversions can also involve modifications of substituents on the pyrimidine ring. For example, a carboxylic acid group can be introduced and subsequently converted to other functionalities.

Examination of Tautomerism and its Impact on Chemical Reactivity

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, can significantly impact the reactivity of heterocyclic compounds. In pyrimidine derivatives, lactam-lactim and amine-imine tautomerism are common. For this compound derivatives bearing hydroxyl or amino groups, the position of the tautomeric equilibrium can influence which sites are more nucleophilic or electrophilic.

For example, this compound-2,4(1H,3H)-dione exists predominantly in the dione (B5365651) (lactam) form. cymitquimica.com The presence of the difluoromethyl group enhances its reactivity. cymitquimica.com In more complex systems, such as fused pyrimidines, the tautomeric equilibrium can be more intricate. For instance, azido-tetrazole tautomerism has been observed in thieno[3,2-d]pyrimidine (B1254671) derivatives, where the compound can exist as a mixture of azido (B1232118) and tetrazole forms in solution, while only one form may be present in the crystalline state. bakhtiniada.ru This equilibrium between tautomers presents different reactive species in solution, which can affect reaction outcomes. researchgate.net While specific studies on the tautomerism of simple this compound are not prevalent, the principles observed in related pyrimidine systems suggest that the introduction of functional groups capable of tautomerization would lead to a mixture of isomers with distinct reactivity profiles. bakhtiniada.ruvulcanchem.comogarev-online.ru

Computational and Theoretical Investigations of 5 Difluoromethyl Pyrimidine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules with a high degree of accuracy. researchgate.net These methods are instrumental in understanding the behavior of 5-(difluoromethyl)pyrimidine at a molecular level.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of any molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For pyrimidine (B1678525) derivatives, DFT methods have been successfully used to determine their optimized structures. physchemres.org In the case of substituted pyrimidines, such as those with a difluoromethyl group, conformational analysis is crucial to identify the most stable conformer, which is governed by the rotational orientation of the substituent group relative to the pyrimidine ring.

For analogous compounds like 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine (B1471438), crystallographic analysis has been used to determine the precise geometry, including carbon-fluorine bond lengths, which are typically around 1.35 to 1.40 angstroms. smolecule.com Computational studies on similar fluorinated pyrimidines, often performed using basis sets like 6-311++G(d,p), help in understanding the orientation of the difluoromethyl group and its influence on the planarity of the pyrimidine ring. physchemres.org The flexibility of the difluoromethyl group allows for different conformations, and their relative energies can be calculated to determine the most populated state under given conditions.

Table 1: Representative Calculated Geometrical Parameters for a Difluoromethyl-Substituted Pyrimidine Analogue

| Parameter | Value |

| C-F Bond Length | ~1.35 - 1.40 Å |

| C-C(F2H) Bond Length | ~1.50 Å |

| Pyrimidine Ring Planarity | Near Planar |

| Dihedral Angle (Ring-CF2H) | Varies with conformation |

Note: The data presented is based on typical values found for analogous difluoromethyl-substituted pyrimidines and may vary for this compound itself.

Vibrational Spectroscopy Predictions (Infrared, Raman)

Vibrational spectroscopy is a key technique for the characterization of molecules. Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound, providing valuable information about its vibrational modes. DFT calculations are commonly employed to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical methods.

For fluorinated pyrimidines, specific vibrational modes are of interest. The stretching vibrations of the C-F bonds in the difluoromethyl group are expected to appear as strong bands in the IR spectrum. The positions of these bands are sensitive to the local electronic environment. The vibrational modes of the pyrimidine ring itself are also influenced by the difluoromethyl substituent. A study on 4-(Trifluoromethyl)pyrimidine-2-thiol detailed the assignment of all IR and Raman bands using normal coordinate analysis and potential energy distributions. elsevierpure.com

Table 2: Predicted Vibrational Frequencies for Key Modes in a Fluorinated Pyrimidine Analogue

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (pyrimidine) | ~3100 - 3000 |

| C=N stretch (pyrimidine) | ~1600 - 1500 |

| C-F stretch (difluoromethyl) | ~1100 - 1000 |

| Pyrimidine ring breathing | ~1000 - 950 |

Note: These are representative frequency ranges for fluorinated pyrimidines and the exact values for this compound would require specific calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is a powerful method for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

For this compound, the chemical shifts of the protons and carbons in the pyrimidine ring, as well as the proton and carbon of the difluoromethyl group, are of particular interest. The strong electron-withdrawing nature of the fluorine atoms is expected to significantly deshield the attached carbon and proton, leading to downfield chemical shifts. The ¹⁹F NMR chemical shift is also a key parameter for characterizing this compound. Computational studies on analogous compounds, such as 4-(Trifluoromethyl)pyrimidine-2-thiol, have shown good agreement between predicted and observed NMR chemical shifts. elsevierpure.com

Table 3: Predicted NMR Chemical Shifts (ppm) for a Difluoromethyl-Substituted Pyrimidine Analogue (Relative to a Standard)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (pyrimidine) | ~8.5 - 9.0 |

| ¹H (-CHF₂) | ~6.5 - 7.0 (triplet) |

| ¹³C (pyrimidine) | ~150 - 160 |

| ¹³C (-CHF₂) | ~110 - 120 (triplet) |

| ¹⁹F | ~ -110 to -130 (doublet) |

Note: The predicted chemical shifts are illustrative and based on general trends for fluorinated pyrimidines. Actual values will depend on the specific computational method and reference standard used.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Computational methods provide deep insights into the electronic properties of this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org A smaller energy gap suggests higher reactivity.

For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-orbital. The introduction of a difluoromethyl group, which is electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO. This effect is significant in modulating the reactivity of the pyrimidine ring. Computational studies on related compounds have used FMO analysis to understand their electronic transitions and reactivity. nih.gov

Table 4: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Fluorinated Pyrimidine Analogue

| Parameter | Description | Typical Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 5.5 eV |

| Ionization Potential (I) | -E(HOMO) | ~ 7.0 eV |

| Electron Affinity (A) | -E(LUMO) | ~ 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.75 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 eV |

Note: These values are illustrative and derived from general computational studies on fluorinated pyrimidines.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The difluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential around the hydrogen atom attached to the carbon and would also influence the potential around the pyrimidine ring. Studies on trifluoromethyl-substituted pyrimidines have shown that the fluorine atoms create pronounced electrostatic potential variations across the molecular surface. MEP analysis helps in understanding the sites for intermolecular interactions, which is crucial for predicting the behavior of the molecule in different chemical environments. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. uni-muenchen.de For this compound and its analogues, NBO analysis elucidates the electronic effects of the difluoromethyl (-CF₂H) group on the pyrimidine ring, revealing key aspects of delocalization and bonding characteristics that influence the molecule's stability and reactivity. elsevierpure.comresearchgate.net

The analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This allows for the quantitative evaluation of donor-acceptor interactions, which are crucial for understanding electron delocalization. acs.org In pyrimidine derivatives, significant interactions often involve the lone pairs of the nitrogen atoms and the π-orbitals of the aromatic ring. acs.org

A key aspect of NBO analysis is the examination of stabilization energies (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. acs.org For this compound, the electron-withdrawing nature of the -CF₂H group, due to the high electronegativity of the fluorine atoms, significantly influences the electronic landscape of the pyrimidine ring. This inductive effect alters the occupancy of bonding orbitals and the energies of antibonding orbitals.

NBO analysis reveals hyperconjugative interactions that contribute to the molecule's stability. researchgate.netdergipark.org.tr These interactions can occur between the σ-bonds of the C-F and C-H in the difluoromethyl group and the π* antibonding orbitals of the pyrimidine ring. The analysis provides insights into intramolecular charge transfer, which is a defining characteristic of such substituted aromatic systems. elsevierpure.com The magnitude of these interactions helps to explain the electronic perturbations caused by the -CF₂H substituent.

Below is a representative table summarizing the types of donor-acceptor interactions and their stabilization energies that would be expected from an NBO analysis of a fluorinated pyrimidine derivative.

| Donor NBO (Lewis-Type) | Acceptor NBO (Non-Lewis) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| N1 (Lone Pair) | C2-N3 (π) | High | π-Delocalization |

| N3 (Lone Pair) | C2-N1 (π) | High | π-Delocalization |

| C4-C5 (π-bond) | C6-N1 (π) | Moderate | Ring Delocalization |

| σ (C-H of CF₂H) | π (C4-C5 of Ring) | Low to Moderate | Hyperconjugation |

| σ (C-F of CF₂H) | σ* (Adjacent Bonds) | Low | Hyperconjugation |

Note: The values in this table are illustrative and represent typical findings for fluorinated heterocyclic systems based on computational studies.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for modeling chemical reaction pathways, offering a molecular-level understanding of reaction mechanisms, energetics, and the structures of transient species. nih.govpku.edu.cn For this compound, reaction pathway modeling is employed to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution (SₙAr), electrophilic attack, or metal-catalyzed cross-coupling reactions. nih.govsmolecule.com

Density Functional Theory (DFT) is a commonly used quantum mechanical method for these investigations. whiterose.ac.ukphyschemres.org By calculating the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This pathway includes the characterization of crucial points: reactants, intermediates, transition states, and products. nih.gov

Transition state (TS) characterization is a primary goal of these studies. A transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. nih.gov Computational methods calculate the geometry and vibrational frequencies of the TS. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. nih.gov

For instance, in the study of a nucleophilic attack on a pyrimidine ring, modeling can determine whether the attack is favored at the C2, C4, or C6 position by comparing the activation energies (the energy difference between the reactants and the transition state) for each pathway. nih.gov The electron-withdrawing difluoromethyl group at the C5 position is expected to influence the electrophilicity of the ring carbons, thereby affecting the regioselectivity of the reaction.

The following table presents hypothetical activation energy data for a modeled nucleophilic aromatic substitution reaction on a substituted pyrimidine, illustrating how computational results can be used to predict reaction outcomes.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic attack at C2 | -5.2 | +18.5 | 23.7 |

| Nucleophilic attack at C4 | -4.8 | +15.1 | 19.9 |

| Nucleophilic attack at C6 | -4.9 | +15.3 | 20.2 |

Note: These values are hypothetical and serve to illustrate the outputs of reaction pathway modeling.

These computational studies not only predict reactivity but also provide insights into the role of catalysts and reaction conditions, guiding the design of efficient synthetic routes. pku.edu.cn

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and chemical reactivity of a solute. researchgate.net Computational studies on this compound and its analogues often incorporate solvent effects to provide more realistic predictions that can be compared with experimental results obtained in solution. physchemres.orgmdpi.com

Two primary approaches are used to model solvent effects: implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and energy. physchemres.org

Explicit solvent models involve including a number of individual solvent molecules around the solute molecule in the calculation. This method is more computationally intensive but can account for specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the polarity of the solvent can affect its dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and consequently, its UV-Vis absorption spectrum. mdpi.comsmolecule.com Studies on similar fluorinated pyrimidines have shown that while some properties like the HOMO-LUMO energy gap might not change dramatically with solvent polarity, other characteristics like absorption maxima can exhibit a noticeable shift (solvatochromism). physchemres.orgsmolecule.com

Furthermore, solvent can play a crucial role in chemical reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net For reactions involving charged or highly polar species, polar solvents can significantly lower the activation energy by stabilizing the transition state, thereby accelerating the reaction rate. Computational modeling of reaction pathways in different solvents allows for a quantitative assessment of these effects. researchgate.net

The table below illustrates how key molecular properties of a pyrimidine derivative might be influenced by different solvent environments, as predicted by computational modeling.

| Property | Gas Phase | Dichloromethane (ε ≈ 8.9) | Water (ε ≈ 78.4) |

| Dipole Moment (Debye) | 2.1 | 2.8 | 3.5 |

| HOMO Energy (eV) | -7.2 | -7.3 | -7.4 |

| LUMO Energy (eV) | -1.5 | -1.6 | -1.7 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.7 | 5.7 |

| Solvation Free Energy (kcal/mol) | 0 | -4.5 | -8.2 |

Note: This table contains representative data derived from computational studies on heterocyclic compounds to illustrate the influence of solvents.

By accounting for the solvent, theoretical models can more accurately predict reaction outcomes and spectroscopic properties, bridging the gap between computational theory and experimental chemistry.

Applications of 5 Difluoromethyl Pyrimidine in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Heterocyclic Architectures

The 5-(difluoromethyl)pyrimidine scaffold is a sought-after precursor for the synthesis of more complex, fused heterocyclic systems. Its reactivity allows for the construction of novel molecular frameworks with potential applications in materials science and medicinal chemistry. A significant area of research has been its use in synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netmdpi.com

The synthesis of these fused systems often involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. researchgate.netmdpi.com In this context, derivatives of this compound act as the key electrophilic component. For instance, a regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has been developed, highlighting the controlled manner in which this building block can be incorporated. researchgate.net The pyrazolo[1,5-a]pyrimidine core is a π-extended electronic system that is of interest for its photophysical properties and has been investigated for applications as fluorophores and in optoelectronics. mdpi.comresearchgate.net

Furthermore, the pyrimidine (B1678525) ring itself can be constructed using multi-component reaction strategies designed to install the difluoromethyl group with high selectivity. Catalyzed methods, for example, have been developed for the synthesis of trifluoromethylated pyrimidines from bromoenones and amidines, a strategy that can be adapted for difluoromethyl analogs. mdpi.com These approaches avoid the challenges associated with direct fluorination and provide access to a variety of substituted pyrimidines. mdpi.comresearchgate.net

| Resulting Heterocyclic System | Synthetic Strategy | Precursors | Reference |

| Pyrazolo[1,5-a]pyrimidines | Condensation / Cyclization | 3-Aminopyrazole derivatives, difluoromethyl-β-diketones | researchgate.net |

| Substituted Pyrimidines | Multi-component Reaction | Bromoenones, Amidines | mdpi.com |

| Fused Pyridopyrazolo[1,5-a]pyrimidines | Cyclocondensation | Fused NH-aminopyrazole, β-enaminone | mdpi.com |

Role in the Synthesis of Fluorinated Agrochemicals

The inclusion of fluorinated substituents is a well-established strategy in the design of modern agrochemicals to enhance efficacy, metabolic stability, and target specificity. bohrium.comresearchgate.netsci-hub.se The difluoromethyl group, in particular, is a key feature in several successful fungicides. While this compound itself is a specific starting material, the broader class of difluoromethylated heterocycles, including pyrazoles and pyrimidines, serves as crucial building blocks in agrochemical synthesis. bohrium.comccspublishing.org.cn

For example, the succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides often incorporates a pyrazole (B372694) carboxamide moiety. ccspublishing.org.cn The synthesis of highly active ingredients like Benzovindiflupyr relies on the coupling of two key fragments, one of which is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. ccspublishing.org.cn The synthetic route to this crucial intermediate starts from difluoroacetamide and proceeds through several steps to build the difluoromethyl-substituted pyrazole ring. ccspublishing.org.cn This demonstrates the industrial importance of synthetic methods that can efficiently produce difluoromethylated heterocyclic building blocks.

The search for new agrochemicals with improved environmental profiles and efficacy continues to drive research into the synthesis of novel fluorinated compounds. bohrium.com The versatility of building blocks like this compound and its analogs allows chemists to generate diverse libraries of compounds for biological screening. bohrium.comresearchgate.net

| Agrochemical Class | Key Fluorinated Building Block | Example Agrochemical | Reference |

| SDHI Fungicides | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Benzovindiflupyr | ccspublishing.org.cn |

| Pyrazole-based Fungicides | Difluoromethyl pyrazole carboxamide moiety | Pydiflumetofen, Inpyrfluxam | ccspublishing.org.cn |

Contribution to the Development of Chemical Probes and Labeling Agents

The unique NMR properties of the fluorine-19 (¹⁹F) nucleus make it an excellent sensor for probing molecular environments. Fluorinated nucleosides have been incorporated into DNA and RNA to study their structure, stability, and conformational changes using ¹⁹F NMR spectroscopy. researchgate.net While much of the initial work focused on 5-fluoro pyrimidines, recent research has extended to 5-difluoromethyl derivatives. researchgate.netresearchgate.net

A significant development is the synthesis of 2'-deoxy-5-difluoromethyluridine (dUCHF₂) and its incorporation into oligonucleotides (ONs). researchgate.net The difluoromethyl group within these ONs is not just a passive probe; it can undergo post-synthetic modifications. Researchers have demonstrated that the difluoromethyl group of dUCHF₂ in an oligonucleotide can be converted into a formyl, oxime, or hydrazone group by treatment with appropriate nucleophiles. researchgate.net This chemical reactivity allows for the site-specific introduction of various functional groups and affinity tags into nucleic acids, opening avenues for developing new diagnostic and therapeutic tools. researchgate.net

This post-synthetic modification strategy provides a powerful method for labeling RNA and DNA, offering access to probes that would be difficult to synthesize otherwise. researchgate.net The ability to convert the relatively stable difluoromethyl group into more reactive functionalities under mild conditions is a key advantage of this approach. researchgate.net

| Original Group in Oligonucleotide | Reagent/Condition | Converted Functional Group | Reference |

| 5-Difluoromethyluridine (dUCHF₂) | Nucleophilic treatment | Formyl, Oxime, Hydrazone | researchgate.net |

| 5-Fluoromethyluridine (dUCH₂F) | Methoxide (B1231860), Hydroxide, Amines | Methoxy, Hydroxy, Amine | researchgate.net |

Strategic Integration into Diverse Molecular Scaffolds

The this compound unit is strategically integrated into a wide array of molecular scaffolds to modulate their biological activity, primarily in the field of medicinal chemistry. The difluoromethyl group enhances metabolic stability and can improve binding to target proteins, making it a valuable substituent in drug design. mdpi.com

One prominent example is in the development of kinase inhibitors. Derivatives of this compound have shown promise as potent inhibitors of enzymes like phosphoinositide 3-kinase (PI3K). The substitution pattern on the pyrimidine ring is crucial for potency; a 5-difluoromethyl group has been shown to achieve nanomolar inhibitory concentrations against key signaling proteins like Akt/PKB.

The compound is also used to construct more complex fused systems with therapeutic potential. For instance, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for anticancer activity. mdpi.com Although this example uses a trifluoromethyl group, the synthetic strategies are often adaptable to difluoromethyl analogues. The core idea is to combine the thiazolo[4,5-d]pyrimidine (B1250722) scaffold, a known pharmacophore, with a fluorinated group to enhance drug-like properties. mdpi.comacs.org The halogenated atoms on derivatives like 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine (B1471438) can be readily displaced by nucleophiles or participate in palladium-catalyzed coupling reactions, further expanding the diversity of accessible molecular scaffolds. smolecule.com This reactivity makes difluoromethyl-substituted pyrimidines versatile intermediates for creating libraries of compounds for drug discovery programs. smolecule.comnih.gov

| Scaffold Class | Example Target/Application | Role of this compound | Reference |

| Kinase Inhibitors | PI3K, LRRK2 | Enhances potency and metabolic stability | nih.gov |

| Thiazolo[4,5-d]pyrimidines | Anticancer agents | Core building block, enhances bioavailability | mdpi.com |

| P2Y1 Receptor Antagonists | Ischemic Stroke Treatment | Key component of potent antagonists | acs.org |

Mechanistic Investigations of Biological Activities Exhibited by 5 Difluoromethyl Pyrimidine Derivatives

Molecular Interactions with Biological Targets

The biological effects of 5-(difluoromethyl)pyrimidine derivatives are elicited through their specific interactions with various biomolecules. These interactions can range from the inhibition of enzymes to the modulation of receptor activity and interference with nucleic acid functions.

Enzyme Inhibition Mechanisms (e.g., Kinases, Transaminases)

Kinase Inhibition:

A significant area of research for pyrimidine (B1678525) derivatives has been in the development of kinase inhibitors, particularly for applications in oncology. Several 5-substituted pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. nih.govrsc.orgrsc.org The pyrimidine core of these inhibitors often acts as a scaffold that mimics the adenine (B156593) base of ATP, enabling them to bind to the ATP-binding pocket of the kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to cell growth and division. rsc.org

For instance, a series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to exhibit significant EGFR inhibitory activity. nih.gov While specific studies on this compound derivatives as kinase inhibitors are less prevalent in the cited literature, the mechanistic principles are expected to be similar. The difluoromethyl group at the 5-position can influence the electronic properties of the pyrimidine ring and participate in hydrogen bonding or other non-covalent interactions within the enzyme's active site, thereby affecting the binding affinity and selectivity of the inhibitor.

Transaminase Inhibition:

Currently, there is a lack of specific research in the provided search results detailing the inhibition of transaminases by this compound derivatives. Transaminases, also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, playing a vital role in amino acid metabolism. While various compounds are known to inhibit these enzymes, the specific role of this compound derivatives in this context remains an area for future investigation.

Receptor Binding and Modulation Mechanisms

Pyrimidine derivatives have also been explored as modulators of various receptors. One example is the development of selective 5-HT2C receptor modulators. mdpi.com The 5-HT2C receptor is a subtype of the serotonin (B10506) receptor family and is a target for the treatment of various central nervous system disorders.

In a study focused on optically active pyrimidine derivatives, researchers synthesized a series of compounds and evaluated their binding affinities for 5-HT2C receptors. The study highlighted that the substituents on the pyrimidine ring, as well as their stereochemistry, play a crucial role in determining the binding affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes like 5-HT2A and 5-HT2B. mdpi.com Although this particular study did not focus on this compound derivatives, it provides a framework for understanding how the pyrimidine scaffold can be utilized to design receptor-specific ligands. The difluoromethyl group, with its unique electronic and steric properties, could potentially be incorporated to fine-tune the binding characteristics of such modulators.

Interaction with Nucleic Acid Structures and Function (e.g., DNA, RNA)

The pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893), which are the building blocks of DNA and RNA. nih.gov Consequently, derivatives of pyrimidine have been extensively studied for their potential to interact with and modulate the function of nucleic acids.

One of the most well-known examples is the anticancer drug 5-fluorouracil (B62378) (5-FU). 5-FU is a pyrimidine analog that, once inside the cell, is converted into several active metabolites. nih.govnih.gov These metabolites can be misincorporated into both RNA and DNA, leading to errors in transcription and replication and ultimately inducing cell death. nih.gov Furthermore, one of its metabolites, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Descriptors

The biological activity of this compound derivatives is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different structural features of these molecules contribute to their biological effects and for guiding the design of more potent and selective compounds.

Influence of Pyrimidine Substituents on Biological Pathway Modulation

The substituents on the pyrimidine ring, in addition to the difluoromethyl group at the 5-position, play a critical role in modulating the biological activity of these compounds. nih.gov SAR studies on various pyrimidine derivatives have demonstrated that the nature, size, and position of these substituents can have a profound impact on their potency and selectivity. frontiersin.org

In the context of EGFR inhibitors, for example, the substituents at the 2- and 4-positions of the pyrimidine ring are crucial for binding to the kinase domain. nih.gov These substituents often consist of anilino or other aromatic moieties that can form key hydrogen bonds and hydrophobic interactions within the active site. The specific substitution pattern on these aromatic rings can further fine-tune the inhibitory activity and selectivity against different kinases.

The following table summarizes the inhibitory activities of a series of 5-trifluoromethylpyrimidine derivatives against EGFR and various cancer cell lines, illustrating the impact of different substituents on their biological activity.

| Compound | R1 Substituent | EGFR IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) |

| 9a | Benzoylamino | >50 | 10.21 | 15.32 | 21.35 |

| 9c | 3-Fluorobenzoylamino | 0.091 | 2.23 | 5.32 | 16.35 |

| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.091 | 0.35 | 3.24 | 5.12 |

Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. nih.gov This data is for trifluoromethyl derivatives and is used here to illustrate the principles of SAR for related compounds.

As the table demonstrates, modifications to the substituent at the 4-position of the pyrimidine ring lead to significant changes in both the enzymatic and cellular activity of the compounds. The introduction of a fluorophenyl group and an acrylamide (B121943) linker in compound 9u resulted in a significant increase in potency against the A549 cancer cell line compared to compound 9a. This highlights the importance of optimizing the substituents on the pyrimidine scaffold to achieve the desired biological effect.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

Comprehensive searches for scientific literature and research data concerning the biological activities of this compound derivatives have revealed a significant lack of specific information required to construct a detailed analysis as requested. The available body of research predominantly focuses on the related compound, 5-(Trifluoromethyl)pyrimidine (B70122), making a thorough and scientifically accurate article solely on the difluoromethyl analogue currently unfeasible.

The significant differences in electronic and steric properties between a difluoromethyl (-CHF2) group and a trifluoromethyl (-CF3) group mean that data cannot be accurately extrapolated from one to the other. The -CHF2 group, for instance, can act as a hydrogen bond donor, a property the -CF3 group lacks, which can lead to vastly different interactions with biological targets and, consequently, different mechanisms of action and potency.

While the broader field of pyrimidine derivatives is rich with research into their potential as therapeutic agents, specific mechanistic investigations, rational design principles, and detailed explorations of antiviral, anticancer, and antimicrobial activities for compounds bearing the 5-(difluoromethyl) moiety are not sufficiently documented in the public domain to fulfill the requested article structure. Further research is required to elucidate the specific biological profile of this particular class of compounds.

Advanced Spectroscopic and Structural Characterization of 5 Difluoromethyl Pyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(Difluoromethyl)pyrimidine compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental techniques for the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the proton of the difluoromethyl group. The protons at positions 2, 4, and 6 of the pyrimidine ring would appear as singlets or doublets, depending on the substitution pattern of the derivative. The proton of the -CHF₂ group will typically appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The chemical shift of this proton is influenced by the electron-withdrawing nature of the fluorine atoms and the pyrimidine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring will exhibit characteristic chemical shifts. The carbon of the difluoromethyl group is of particular interest and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for fluorinated compounds. wikipedia.org In this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and are expected to give a single signal that is split into a doublet by the adjacent proton (¹JFH). The chemical shift of the fluorine atoms is a sensitive indicator of the electronic environment.

Dynamic Processes: Variable-temperature NMR studies can be employed to investigate dynamic processes such as conformational changes or restricted rotation around single bonds, which might be present in more complex derivatives of this compound.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (in CHF₂) | 6.5 - 7.5 | Triplet (t) | ¹JHF ≈ 50-60 |

| H-2 | ~9.2 | Singlet (s) | |

| H-4/H-6 | ~8.8 | Singlet (s) | |

| C (in CHF₂) | 110 - 120 | Triplet (t) | ¹JCF ≈ 230-250 |

| C-2 | ~158 | ||

| C-4/C-6 | ~157 | ||

| C-5 | ~115 | ||

| F (in CHF₂) | -110 to -130 | Doublet (d) | ¹JFH ≈ 50-60 |

Note: The predicted values are based on typical ranges for similar fluorinated pyrimidine compounds and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, this would show a correlation between the proton of the -CHF₂ group and the corresponding carbon atom. It would also correlate the pyrimidine ring protons with their directly attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. In the context of this compound derivatives, HMBC can confirm the position of the difluoromethyl group on the pyrimidine ring by showing correlations between the -CHF₂ proton and the C-4 and C-6 carbons of the pyrimidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons within a molecule. This technique is especially valuable for determining the stereochemistry and conformation of larger derivatives of this compound by identifying protons that are close to each other in space, even if they are not directly connected through chemical bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound compounds through the analysis of their fragmentation patterns. Upon ionization in a mass spectrometer, the molecule fragments in a characteristic manner, providing a unique fingerprint.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of pyrimidine derivatives often involves the cleavage of the ring and the loss of small neutral molecules. For this compound, a prominent fragmentation pathway would likely involve the loss of the difluoromethyl radical (•CHF₂), leading to a significant fragment ion. Other potential fragmentations could include the loss of HCN or HF. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Corresponding Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 79 | [M - CHF₂]⁺ |

| 110 | [M - HF]⁺ |

| 103 | [M - HCN]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization method used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands for the pyrimidine ring and the difluoromethyl group.

Pyrimidine Ring Vibrations: The pyrimidine ring will show a series of characteristic stretching and bending vibrations. C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. C=N and C=C stretching vibrations of the aromatic ring usually appear in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane ring bending modes are found at lower frequencies.

Difluoromethyl Group Vibrations: The -CHF₂ group will have its own distinct vibrational modes. The C-H stretching vibration will be observed around 2900-3000 cm⁻¹. The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1000-1200 cm⁻¹ region. Bending and scissoring modes of the -CHF₂ group will be present at lower wavenumbers.

By analyzing the positions, intensities, and shapes of the vibrational bands, one can confirm the presence of key functional groups and gain insights into the molecular symmetry and bonding.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H stretch (pyrimidine) | 3000 - 3100 | IR, Raman |

| C-H stretch (CHF₂) | 2900 - 3000 | IR, Raman |

| C=N / C=C stretch (ring) | 1400 - 1600 | IR, Raman |

| C-F stretch | 1000 - 1200 | IR (strong) |

| Ring bending modes | < 1000 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of a suitable crystal of a this compound derivative would provide a wealth of structural information.

Molecular Geometry: This technique can precisely determine bond lengths, bond angles, and torsion angles within the molecule. This data provides a definitive confirmation of the molecular structure and can reveal subtle conformational details that are not accessible by other methods.

Supramolecular Interactions: X-ray crystallography is unparalleled in its ability to characterize intermolecular interactions in the solid state. For this compound derivatives, this could include hydrogen bonding (e.g., C-H···N or C-H···F interactions), π-π stacking between pyrimidine rings, and other van der Waals forces. Understanding these supramolecular interactions is crucial as they govern the packing of molecules in the crystal lattice and can influence the physical properties of the material.

Future Prospects and Emerging Research Frontiers for 5 Difluoromethyl Pyrimidine

Development of Next-Generation Difluoromethylation Reagents and Methods

The invention of novel and efficient methods for introducing the CF₂H group is paramount to accelerating the discovery of new bioactive molecules. Recent years have witnessed a surge in the development of innovative difluoromethylation reagents and protocols, moving beyond traditional, often harsh, synthetic conditions.

A significant advancement lies in the area of radical difluoromethylation . This approach allows for the direct C-H difluoromethylation of heterocycles, including pyrimidines, thereby avoiding the need for pre-functionalized starting materials. nih.gov One notable reagent is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often referred to as DFMS, which serves as a convenient source of the difluoromethyl radical (•CF₂H) under mild, user-friendly conditions. nih.gov This method has proven effective for a broad range of heterocyclic substrates. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful and sustainable strategy. nih.gov Visible-light-mediated processes enable the generation of CF₂H radicals from inexpensive and readily available precursors, such as sodium difluoromethanesulfonate, using oxygen as a green oxidant. nih.gov This obviates the need for stoichiometric metal oxidants and harsh reaction conditions. nih.gov

The development of reagents for nucleophilic and electrophilic difluoromethylation also continues to evolve. For instance, ethyl bromodifluoroacetate has been utilized as a cost-effective and safe reagent for the N-difluoromethylation of pyridine-containing substrates in a transition-metal-free process. nih.gov Additionally, significant progress has been made in metal-catalyzed cross-coupling reactions to form C-CF₂H bonds. rsc.orgresearchgate.net

A specialized area of development is in radiodifluoromethylation for applications in Positron Emission Tomography (PET) imaging. The synthesis of molecules containing the [¹⁸F]CF₂H motif is a significant challenge. Recent strategies include the use of [¹⁸F]difluorocarbene building blocks and frustrated Lewis pair-mediated C-¹⁸F bond formation to efficiently label complex molecules. nih.gov

| Reagent/Method Class | Specific Example(s) | Key Features |

| Radical Difluoromethylation | Zinc difluoromethanesulfinate (DFMS) | User-friendly, scalable, direct C-H functionalization. nih.gov |

| Photoredox Catalysis | Sodium difluoromethanesulfonate with O₂ | Mild conditions, uses green oxidant, avoids metal additives. nih.gov |

| Nucleophilic Difluoromethylation | Ethyl bromodifluoroacetate | Inexpensive, safe, transition-metal-free for N-difluoromethylation. nih.gov |

| Radiodifluoromethylation | [¹⁸F]Difluorocarbene | Enables synthesis of PET imaging agents. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of 5-(difluoromethyl)pyrimidine-containing compounds. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) and predict the biological activities and physicochemical properties of novel molecules, thereby accelerating the drug discovery pipeline. dntb.gov.uanih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the efficacy and safety of new drug candidates. dntb.gov.ua For fluorinated compounds, specialized deep learning models are emerging. For example, the F-CPI model has been specifically designed to predict the effect of fluorine substitution on a drug's biological activity, achieving high accuracy. researchgate.net Such models can help chemists prioritize which derivatives of this compound to synthesize, saving time and resources.

De novo drug design leverages generative AI models to create novel molecular structures with desired properties. nih.govcrimsonpublishers.com These algorithms can explore a vast chemical space to propose new this compound derivatives that are predicted to have high affinity for a specific biological target.

Furthermore, explainable AI is becoming crucial for understanding the "black box" nature of some ML models. nih.gov By quantifying the influence of specific molecular features on a prediction, these methods can help chemists understand why a particular this compound derivative is predicted to be active, revealing key structural motifs responsible for its biological function. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| Activity/Property Prediction | Use of models like Deep Neural Networks (DNNs) and Random Forest to predict biological activity and physicochemical properties. bhsai.org | Prioritizing synthesis of derivatives with higher chances of success. mdpi.com |

| Specialized Fluorine Models | Development of AI tools, such as F-CPI, specifically trained to predict the impact of fluorine substitution on bioactivity. researchgate.net | More accurate prediction of the effects of the difluoromethyl group. |

| De Novo Design | Generative models that create novel molecular structures with optimized properties. nih.govcrimsonpublishers.com | Designing new this compound compounds for specific targets. |

| Explainable AI | Methods to interpret ML model predictions, identifying key structural features. nih.gov | Understanding the structural basis for the activity of this compound derivatives. |

Exploration of Novel Target Classes for Biological Intervention

While pyrimidine-based drugs are well-established in areas like oncology, researchers are actively exploring the potential of this compound derivatives against a broader range of biological targets and diseases. The unique properties of the difluoromethyl group make it an attractive substituent for modulating the activity of compounds against novel and challenging targets.

Recent research has demonstrated the potential of pyrimidine (B1678525) derivatives containing fluorinated groups against a variety of targets:

Kinase Inhibitors: New series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.netfigshare.com Similarly, novel cyanopyridones and pyrido[2,3-d]pyrimidines have been developed as dual inhibitors of VEGFR-2 and HER-2, both important targets in oncology. mdpi.com

Antimicrobial Agents: The trifluoromethyl pyrimidinone series of compounds has been identified in whole-cell screens against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This highlights the potential for developing new anti-infective agents based on the this compound scaffold.

Antifungal and Insecticidal Agents: Novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have shown promising in vitro antifungal activities against various plant pathogens and moderate insecticidal activities. nih.gov

The exploration of these and other target classes is driven by the hypothesis that the CF₂H group can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, which can lead to unique binding interactions with protein targets. nih.gov

| Target Class | Example(s) | Therapeutic Area |

| Protein Kinases | EGFR, VEGFR-2, HER-2 | Oncology nih.govmdpi.com |

| Microtubules | Tubulin polymerization inhibitors | Oncology nih.gov |

| Infectious Disease Targets | Mycobacterium tuberculosis | Tuberculosis nih.gov |

| Agricultural Targets | Fungal and insect proteins | Agrochemicals nih.gov |

Sustainable and Scalable Synthetic Routes for Industrial and Academic Applications

As the demand for this compound and its analogues grows, the development of sustainable and scalable synthetic methods is becoming increasingly critical. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and use less hazardous materials. nih.goveurekaselect.com

Continuous flow chemistry offers a promising avenue for the scalable and safe synthesis of difluoromethylated compounds. For example, a visible light-mediated intramolecular oxy-difluoromethylation has been successfully demonstrated in low-cost 3D printed photoflow reactors, allowing for the synthesis of various CHF₂-containing heterocycles on a millimole scale. nih.gov

The development of scalable N-difluoromethylation methods is also crucial. A mild and readily scalable procedure using chlorodifluoromethane (B1668795) (CHClF₂), sodium hydride, and catalytic additives has been developed, offering an improved safety profile and substrate compatibility compared to traditional high-temperature methods. thieme-connect.com

Furthermore, electrochemical methods are being explored as a sustainable alternative to traditional redox chemistry. An electrochemical approach for the tri- and difluoromethylation of pyrimidines has been developed that avoids the need for stoichiometric chemical oxidants or photocatalysts. digitellinc.com This method is operationally simple and utilizes reusable electrodes, enhancing its green credentials. digitellinc.com

Finally, multicomponent reactions are being investigated for the efficient and sustainable synthesis of the pyrimidine core itself. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which is highly atom-economical and utilizes starting materials that can be derived from biomass. organic-chemistry.org

| Synthetic Approach | Key Features | Advantages |

| Continuous Flow Chemistry | Use of microreactors, often with photochemistry. nih.gov | Enhanced safety, scalability, precise control over reaction conditions. nih.gov |

| Improved Batch Processes | Milder conditions for existing reagents (e.g., CHClF₂). thieme-connect.com | Improved safety and scalability for industrial production. thieme-connect.com |

| Electrochemistry | Avoids chemical oxidants/reductants. digitellinc.com | Sustainable, high atom economy, operational simplicity. digitellinc.com |

| Multicomponent Reactions | Combining multiple starting materials in one pot. organic-chemistry.org | High efficiency, atom economy, access to diverse structures. |

Q & A

Q. What are the common synthetic routes for preparing 5-(difluoromethyl)pyrimidine derivatives?